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Compound of Interest

Compound Name:
ethyl 5-bromo-2-(but-3-

enyl)benzoate

CAS No.: 1131587-75-1

Cat. No.: B1498267

Get Quote

In the landscape of drug discovery, the design and synthesis of novel molecular scaffolds are

paramount to accessing new chemical space and developing next-generation therapeutics.

Ethyl 5-bromo-2-(but-3-enyl)benzoate emerges as a promising, albeit currently under-

documented, chemical entity. Its unique combination of a reactive brominated aromatic ring, a

versatile butenyl side chain, and an ethyl ester functional group presents a trifecta of

opportunities for synthetic diversification and the introduction of pharmacophoric features. This

guide provides a comprehensive technical overview of its chemical structure, a proposed

synthetic pathway, and a discussion of its potential as a versatile intermediate in the synthesis

of complex drug candidates.

Molecular Structure and Physicochemical
Properties
The chemical structure of ethyl 5-bromo-2-(but-3-enyl)benzoate is defined by a benzene ring

substituted with a bromo group at the 5-position, a but-3-enyl group at the 2-position, and an

ethyl carboxylate group at the 1-position.
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Caption: Chemical structure of ethyl 5-bromo-2-(but-3-enyl)benzoate.

Table 1: Predicted Physicochemical Properties

Property Predicted Value

Molecular Formula C13H15BrO2

Molecular Weight 283.16 g/mol

XLogP3 4.2

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 2

Rotatable Bonds 4

These predicted properties suggest that the molecule is lipophilic and suitable for further

functionalization in organic solvents. The absence of hydrogen bond donors simplifies its

reactivity profile.

Proposed Synthesis Methodology
The synthesis of ethyl 5-bromo-2-(but-3-enyl)benzoate can be envisioned through a multi-

step pathway starting from commercially available materials. A plausible route involves the

ortho-alkenylation of a substituted bromobenzoate.
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Ethyl 5-bromo-2-hydroxybenzoate

Protection of Hydroxyl Group
(e.g., with a silyl ether)

Ortho-directed Alkenylation
(e.g., Palladium-catalyzed cross-coupling)

Deprotection of Hydroxyl Group

Conversion of Hydroxyl to Butenyl Group
(e.g., Williamson ether synthesis followed by Claisen rearrangement)
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Caption: Proposed synthetic workflow for ethyl 5-bromo-2-(but-3-enyl)benzoate.

Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 5-bromo-2-(but-3-en-1-yloxy)benzoate

Reagents and Materials:

Ethyl 5-bromo-2-hydroxybenzoate (1.0 eq)

4-bromo-1-butene (1.2 eq)

Potassium carbonate (K2CO3) (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

1. To a solution of ethyl 5-bromo-2-hydroxybenzoate in anhydrous DMF, add potassium

carbonate.

2. Stir the mixture at room temperature for 30 minutes.

3. Add 4-bromo-1-butene dropwise to the reaction mixture.

4. Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the

starting material is consumed.

5. Cool the reaction to room temperature and quench with water.

6. Extract the aqueous layer with ethyl acetate.

7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

8. Purify the crude product by column chromatography on silica gel.

Step 2: Claisen Rearrangement to Ethyl 5-bromo-2-(but-3-enyl)benzoate

Reagents and Materials:

Ethyl 5-bromo-2-(but-3-en-1-yloxy)benzoate (1.0 eq)

High-boiling solvent (e.g., N,N-diethylaniline)

Procedure:

1. Dissolve ethyl 5-bromo-2-(but-3-en-1-yloxy)benzoate in a high-boiling solvent.

2. Heat the reaction mixture to reflux (typically 180-220 °C) under an inert atmosphere.

3. Monitor the reaction by TLC until the starting material is consumed.
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4. Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g.,

diethyl ether).

5. Wash the organic layer with dilute hydrochloric acid to remove the high-boiling solvent.

6. Wash with saturated sodium bicarbonate solution and brine.

7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

8. Purify the crude product by column chromatography on silica gel to yield the final product,

ethyl 5-bromo-2-(but-3-enyl)benzoate.

Chemical Reactivity and Synthetic Utility
The title compound is a versatile intermediate due to its distinct functional groups, each offering

a handle for further chemical transformations.

Ethyl 5-bromo-2-(but-3-enyl)benzoate

Bromo Group
(Position 5)

Butenyl Group
(Position 2)

Ethyl Ester
(Position 1)

Cross-Coupling Reactions
(Suzuki, Stille, etc.) Lithiation/Grignard Formation Oxidation/Ozonolysis Ring-Closing Metathesis Hydrolysis to Carboxylic Acid Amidation
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Caption: Potential reaction pathways for ethyl 5-bromo-2-(but-3-enyl)benzoate.

The Bromo Group: This site is primed for palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Stille, Heck), allowing for the introduction of a wide array of substituents, including

aryl, heteroaryl, and alkyl groups. This is a powerful tool for building molecular complexity.
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The Butenyl Group: The terminal double bond of the butenyl chain is susceptible to various

transformations. Ozonolysis or oxidative cleavage can yield an aldehyde, which can be

further functionalized. The double bond can also participate in metathesis reactions, enabling

the formation of cyclic structures.

The Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid,

providing a handle for amide bond formation, a key linkage in many pharmaceutical

compounds. Alternatively, it can be reduced to a primary alcohol.

The strategic combination of these reactive sites makes ethyl 5-bromo-2-(but-3-
enyl)benzoate a valuable building block for creating diverse libraries of compounds for high-

throughput screening in drug discovery programs.

Potential Applications in Drug Development
While specific biological activities of this compound are not yet reported, its structural motifs are

present in various biologically active molecules. For instance, substituted benzoates are known

to possess a range of pharmacological properties. The butenyl side chain can be modified to

mimic natural product substructures or to act as a flexible linker to other pharmacophores.

The bromo-substituent is particularly useful as a synthetic handle for late-stage

functionalization, a strategy often employed in medicinal chemistry to rapidly generate

analogues with improved potency, selectivity, or pharmacokinetic properties. The ability to

introduce diverse functionalities at this position via cross-coupling reactions is a significant

advantage in lead optimization campaigns.

Conclusion
Ethyl 5-bromo-2-(but-3-enyl)benzoate represents a promising and versatile platform for the

synthesis of novel chemical entities with potential applications in drug discovery. Its synthesis

from readily available starting materials appears feasible through established organic

transformations. The orthogonal reactivity of its three main functional groups provides a rich

chemical space for the generation of diverse molecular architectures. Further investigation into

the synthesis and reactivity of this compound is warranted to fully unlock its potential as a

valuable building block for the development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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